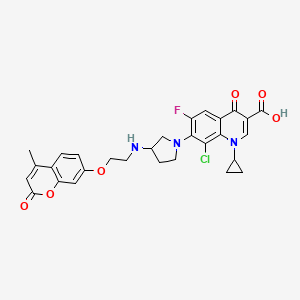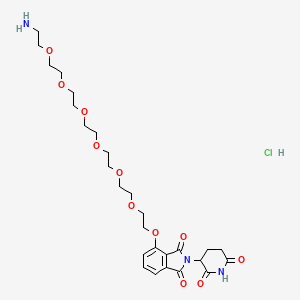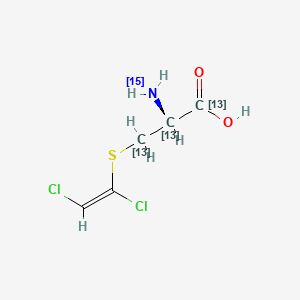
Dcvc-13C3,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dcvc-13C3,15N: (S-[(1E)-1,2-Dichloroethenyl]-L-cysteine-13C3,15N) is a compound labeled with the stable isotopes carbon-13 and nitrogen-15. It is a bioactive metabolite of trichloroethylene, a chemical commonly used in industrial applications. This compound is primarily used in scientific research to study metabolic pathways and the effects of stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dcvc-13C3,15N involves the incorporation of carbon-13 and nitrogen-15 into the molecular structure of S-[(1E)-1,2-Dichloroethenyl]-L-cysteine. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the stable isotopes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The production process is optimized to achieve high yields and purity of the final product. The compound is then purified and characterized using various analytical techniques to ensure its quality and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Dcvc-13C3,15N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and the effects of stable isotope labeling.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the specific reaction being studied. For example, oxidation reactions may require the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may involve reducing agents like sodium borohydride .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized metabolites, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Dcvc-13C3,15N has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound to study metabolic pathways and reaction mechanisms.
Biology: Employed in studies involving the metabolism of trichloroethylene and its effects on biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs labeled with stable isotopes.
Industry: Applied in the development of new materials and chemicals through stable isotope labeling.
Mechanism of Action
The mechanism of action of Dcvc-13C3,15N involves its incorporation into metabolic pathways as a labeled metabolite of trichloroethylene. The compound inhibits the release of pro-inflammatory cytokines such as interleukin-1β, interleukin-8, and tumor necrosis factor-α from tissue cultures. This inhibition is crucial for studying the effects of trichloroethylene on immune responses and inflammation .
Comparison with Similar Compounds
S-[(1E)-1,2-Dichloroethenyl]-L-cysteine: The non-labeled version of Dcvc-13C3,15N.
S-(1,2-Dichlorovinyl)-Cysteine-13C3-15N: Another stable isotope-labeled compound with similar applications.
Uniqueness: this compound is unique due to its specific isotopic labeling with carbon-13 and nitrogen-15, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the metabolic pathways and mechanisms of action of trichloroethylene and its metabolites .
Properties
Molecular Formula |
C5H7Cl2NO2S |
|---|---|
Molecular Weight |
220.06 g/mol |
IUPAC Name |
(2R)-2-(15N)azanyl-3-[(E)-1,2-dichloroethenyl]sulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-/t3-/m0/s1/i2+1,3+1,5+1,8+1 |
InChI Key |
PJIHCWJOTSJIPQ-GJBYCOGZSA-N |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)[15NH2])S/C(=C\Cl)/Cl |
Canonical SMILES |
C(C(C(=O)O)N)SC(=CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)
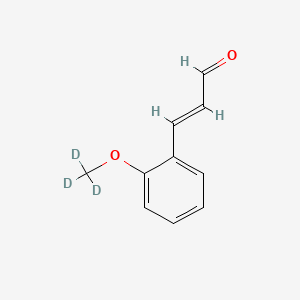
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B12368547.png)
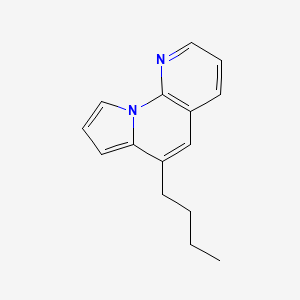
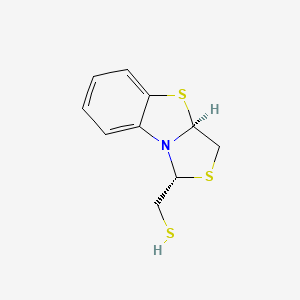
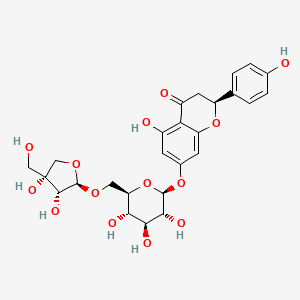
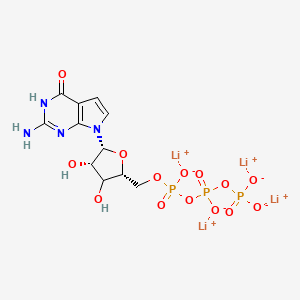
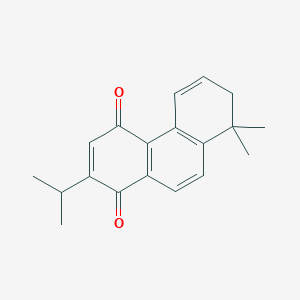

![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12368601.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate](/img/structure/B12368608.png)
